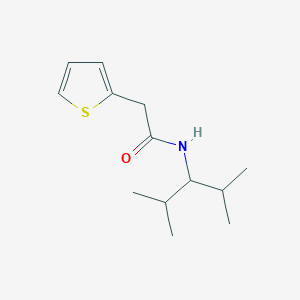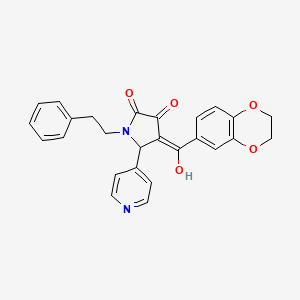![molecular formula C21H29N3O2 B5319286 4-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B5319286.png)
4-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-(3-phenylpropyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-(3-phenylpropyl)morpholine, also known as M-3, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. M-3 belongs to the class of morpholine derivatives and has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties.
作用機序
The exact mechanism of action of 4-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-(3-phenylpropyl)morpholine is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects by modulating the activity of the cannabinoid receptor 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been shown to play a role in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response. This compound has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. In addition, this compound has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
実験室実験の利点と制限
One of the major advantages of 4-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-(3-phenylpropyl)morpholine is its high potency and selectivity for the CB2 receptor. This makes it a valuable tool for studying the role of CB2 receptors in inflammation and pain. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 4-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-(3-phenylpropyl)morpholine. One area of research is the development of more potent and selective CB2 agonists. This could lead to the development of more effective therapies for inflammatory diseases and chronic pain. Another area of research is the investigation of the potential neuroprotective effects of this compound. It has been suggested that this compound may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of new formulations of this compound that improve its solubility and bioavailability could lead to more effective therapies.
合成法
The synthesis of 4-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-(3-phenylpropyl)morpholine involves the reaction of 3-isobutyl-1H-pyrazole-5-carboxylic acid with 3-phenylpropylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with morpholine to obtain the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield.
科学的研究の応用
4-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-(3-phenylpropyl)morpholine has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response. This makes this compound a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Another area of research is the analgesic properties of this compound. This compound has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. This makes this compound a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[2-(3-phenylpropyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-16(2)13-18-14-20(23-22-18)21(25)24-11-12-26-19(15-24)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,14,16,19H,6,9-13,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLVINNIJNJXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C(=O)N2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-({[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5319212.png)
![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5319214.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-furyl)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5319250.png)

![6-amino-4-(4-hydroxyphenyl)-3-pyridin-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5319268.png)
![4-[(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5319272.png)
![8-methoxy-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B5319278.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5319291.png)

![1'-(3-methoxybenzyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5319311.png)
![3-[4-(5-{[methoxy(phenyl)acetyl]amino}-1H-pyrazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B5319319.png)